![molecular formula C23H21ClN4O2S B3399954 N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide CAS No. 1040650-82-5](/img/structure/B3399954.png)
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21ClN4O2S and its molecular weight is 453 g/mol. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide, also known as G420-0622, is a compound with significant potential in medicinal chemistry, particularly in the realms of anticancer and antimicrobial activities. This article delves into its biological activities, mechanisms of action, and relevant research findings.
1. Anticancer Activity
Research indicates that compounds containing pyrazole and related heterocycles exhibit promising anticancer properties. A study highlighted that derivatives of pyrazolo[1,5-a]pyrazine can inhibit cancer cell proliferation effectively. For instance, G420-0622's structural components suggest potential activity against various cancer cell lines.
Case Study:
In a recent investigation, pyrazole derivatives demonstrated IC50 values indicating their effectiveness against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines. These values were recorded at 6.9 µg/mL and 13.6 µg/mL respectively for selected derivatives, suggesting that G420-0622 may exhibit similar or enhanced efficacy due to its unique structure .
2. Antimicrobial Activity
The compound's thioacetamide group is known for its antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and fungal infections.
Research Findings:
A review of pyrazole derivatives revealed that many exhibit broad-spectrum antimicrobial activity. The presence of the thioether linkage in G420-0622 may enhance its interaction with microbial targets, although specific data on this compound's antimicrobial efficacy remains limited .
The biological activity of G420-0622 can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: Many pyrazole derivatives act as inhibitors for key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: Compounds like G420-0622 may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis
A comparison table summarizing the biological activities of selected pyrazole derivatives is presented below:
Compound Name | IC50 (µg/mL) | Activity Type |
---|---|---|
G420-0622 | TBD | Anticancer |
Pyrazole A | 6.9 | HepG-2 Cell Line |
Pyrazole B | 13.6 | HCT-116 Cell Line |
Pyrazole C | TBD | Antimicrobial |
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-3-15-4-6-16(7-5-15)18-13-20-23(25-10-11-28(20)27-18)31-14-22(29)26-19-12-17(24)8-9-21(19)30-2/h4-13H,3,14H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCNXQUDQXMFKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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